7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a bicyclic heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core. The 4-chlorophenyl group at position 7 and methylsulfanyl (-SMe) group at position 2 are critical for its bioactivity. The [1,2,4]triazolo[1,5-a]pyrimidine scaffold is recognized as a versatile pharmacophore with anticancer, antimicrobial, and enzyme-inhibitory properties . Substitutions at positions 2 and 7 modulate interactions with biological targets such as tubulin, carbonic anhydrase (hCA IX/XII), and cyclin-dependent kinases (CDKs) . The 4-chlorophenyl group enhances hydrophobic interactions with target proteins, while the methylsulfanyl group contributes to electron-withdrawing effects and metabolic stability .
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4S/c1-18-12-15-11-14-7-6-10(17(11)16-12)8-2-4-9(13)5-3-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABMOJUUTVSGTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(4-Chlorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, anticancer properties, and enzymatic inhibition.
Synthesis
The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. The synthetic pathway often includes the formation of the triazole ring followed by functionalization to introduce the chlorophenyl and methylsulfanyl groups. Various methods have been explored to optimize yields and purity of the final product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:
- Cell Lines Tested :
- HepG2 (liver cancer)
- MCF7 (breast cancer)
- IC50 Values : The compound exhibited IC50 values ranging from 17.69 to 27.09 μM/L , indicating significant cytotoxicity against these cell lines compared to standard chemotherapy agents like doxorubicin .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific proteins that regulate cell proliferation and apoptosis. For instance, studies suggest that triazolo-pyrimidine derivatives can inhibit deubiquitinating enzymes such as USP28, leading to decreased stabilization of oncogenic proteins like c-Myc . This results in reduced tumor growth and increased apoptosis in cancer cells.
Enzymatic Inhibition
In addition to its anticancer properties, this compound has been identified as a potential inhibitor of various enzymes involved in cancer progression:
- Skp2 Inhibition : Recent research indicates that derivatives targeting Skp2 exhibit significant inhibitory effects on tumor cell migration and colony formation. The compound demonstrated an ability to arrest the cell cycle at the S-phase and increase the expression of tumor suppressors like p21 and p27 .
Case Studies
A notable study evaluated a series of triazolo-pyrimidine derivatives for their biological activity. Among these compounds, one variant demonstrated strong inhibitory effects on Skp2 with an IC50 value that suggests high potency against cancer cell lines . The study also noted minimal toxicity in xenograft models, supporting further development as a therapeutic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 7
Halogenated Aryl Groups
- 7-Chloro-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine (4) :
A chloro group directly at position 7 (instead of 4-chlorophenyl) simplifies synthesis (85% yield via POCl3 treatment) but may reduce target selectivity due to the absence of aromatic π-π interactions .
Heterocyclic and Alkylamino Groups
- N-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine derivatives (e.g., 92, 97): An amino linker at position 7 improves solubility but reduces lipophilicity. Compound 97 (40% yield) with a 2-aminoethyl group at position 2 shows moderate activity against Plasmodium falciparum .
Substituent Variations at Position 2
Sulfur-Containing Groups
- 2-(Methylsulfanyl) vs. 2-(Benzylsulfanyl): The methylsulfanyl group in the target compound offers a balance between lipophilicity and steric hindrance.
- 2-Sulfonamide Derivatives (8a–8f) :
Sulfonamide groups at position 2 (e.g., in herbicidal compounds 8a–8f) shift applications from pharmaceuticals to agriculture, emphasizing the role of substituents in defining functional roles .
Amino and Hydroxymethyl Groups
- 2-((Dimethylamino)methyl) (92): This substituent in compound 92 (31% yield) introduces basicity, which may enhance solubility but reduce blood-brain barrier penetration .
- 2-(Hydroxymethyl) (98, 99) :
Hydroxymethyl groups in 98 and 99 (11–12% yield) improve hydrophilicity, favoring interactions with polar enzyme active sites .
Tabulated Comparison of Key Analogues
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield | Key Advantages | Reference |
|---|---|---|---|---|
| Microwave-assisted | 323 K, 30 min, EtOH | High | Rapid, energy-efficient | |
| TMDP-catalyzed | Ethanol/water (1:1), reflux | Moderate | Scalable, avoids piperidine |
Basic: What characterization techniques are critical for structural elucidation?
Answer:
Combined spectroscopic and crystallographic methods are essential:
- X-ray crystallography : Resolves bond lengths (e.g., C–S: 1.74–1.78 Å), angles, and π-stacking interactions (centroid distances: 3.63–3.88 Å) .
- NMR spectroscopy : H NMR (CDCl) signals at δ 10.89 (s, NH) and δ 7.14–7.41 (m, aromatic H) confirm substituent positioning .
- Mass spectrometry : Validates molecular weight (e.g., m/z 290.77 for CHClNS) .
Advanced: How can researchers address contradictions in reported structural data?
Answer:
Discrepancies in bond parameters or stacking interactions may arise due to:
Q. Table 2: Structural Parameters from X-ray Studies
| Parameter | Reported Range | Study Conditions | Reference |
|---|---|---|---|
| C–S bond length | 1.74–1.78 Å | 293 K, acetone | |
| π-stacking distance | 3.63–3.88 Å | Synchrotron data |
Advanced: What is the role of substituents (e.g., 4-chlorophenyl) in modulating biological activity?
Answer:
Substituents influence bioactivity through:
- Electron effects : The 4-chlorophenyl group enhances electrophilicity, improving binding to enzyme active sites (e.g., phosphodiesterase inhibitors) .
- Steric effects : Methylsulfanyl groups at C-2 optimize hydrophobic interactions in receptor pockets .
Methodological Note : Use comparative SAR studies with analogs (e.g., replacing Cl with F or CF) to isolate electronic vs. steric contributions .
Advanced: What reaction mechanisms govern the formation of the triazolopyrimidine core?
Answer:
The core forms via:
Cyclocondensation : 3-Amino-5-alkylthio-triazoles react with β-keto esters to form a pyrimidine ring .
Aldehyde incorporation : Aromatic aldehydes facilitate Schiff base formation, followed by intramolecular cyclization .
Key Evidence : Microwave conditions accelerate cyclization by reducing activation energy (ΔG‡), as shown in kinetic studies .
Advanced: How can reaction conditions be optimized for higher yields?
Answer:
Optimization strategies include:
Q. Table 3: Optimization Parameters
| Parameter | Optimal Condition | Yield Increase | Reference |
|---|---|---|---|
| Solvent | Ethanol/water (1:1) | +15% | |
| Catalyst | TMDP (0.5 equiv) | +17% | |
| Reaction time | 30 min (microwave) | +20% |
Advanced: How do molecular interactions (e.g., π-stacking) influence crystallographic packing?
Answer:
- π-π interactions : Adjacent triazolopyrimidine rings stack with centroid distances of 3.63–3.88 Å, stabilizing the crystal lattice .
- Hydrogen bonding : NH groups form H-bonds with carbonyl oxygen (d = 2.89 Å), influencing polymorphism .
Methodological Note : Use Hirshfeld surface analysis to quantify interaction contributions (e.g., 12% π-stacking, 28% H-bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
